4-Fluoro-3,5-dimethylbenzaldehyde

Catalog No.
S730845
CAS No.
363134-35-4
M.F
C9H9FO
M. Wt
152.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-3,5-dimethylbenzaldehyde

CAS Number

363134-35-4

Product Name

4-Fluoro-3,5-dimethylbenzaldehyde

IUPAC Name

4-fluoro-3,5-dimethylbenzaldehyde

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

InChI

InChI=1S/C9H9FO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3

InChI Key

NNHYTIOMCJAWLM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1F)C)C=O

Canonical SMILES

CC1=CC(=CC(=C1F)C)C=O

4-Fluoro-3,5-dimethylbenzaldehyde is an aromatic aldehyde with the chemical formula C9H9FOC_9H_9FO and a molecular weight of approximately 152.17 g/mol. This compound features a fluoro group and two methyl groups attached to a benzaldehyde structure, specifically at the 4-position and 3,5-positions of the benzene ring. The presence of the fluorine atom enhances its reactivity and potential applications in various

Typical of aldehydes, including:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with amines to form imines or with alcohols to yield acetals.
  • Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic ring, allowing for substitutions at ortho and para positions.

Several methods are available for synthesizing 4-Fluoro-3,5-dimethylbenzaldehyde:

  • Fluorination of Dimethylbenzaldehyde: This method involves the introduction of a fluorine atom into the aromatic ring of dimethylbenzaldehyde through electrophilic aromatic substitution using fluorinating agents.
  • Formylation Reactions: The compound can be synthesized via formylation processes that involve treating a suitable precursor with formylating agents under controlled conditions. For example, using carbon monoxide in the presence of a catalyst can yield fluorinated benzaldehydes .
  • Direct Synthesis from Precursors: The compound can also be obtained through multi-step synthetic routes starting from simpler aromatic compounds.

4-Fluoro-3,5-dimethylbenzaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Its unique properties make it suitable for developing new materials with specific functionalities.
  • Research: Used as a building block in chemical research for exploring new reactions and mechanisms.

Several compounds share structural similarities with 4-Fluoro-3,5-dimethylbenzaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
3,5-DimethylbenzaldehydeNo fluorine substituent; two methyl groupsLacks halogen influence
4-Fluoro-2,6-dimethylbenzaldehydeFluorine at different position; two methyl groupsDifferent substitution pattern
2-Fluoro-3,5-dimethylbenzaldehydeFluorine at different position; two methyl groupsAltered electronic properties
4-Chloro-3,5-dimethylbenzaldehydeChlorine instead of fluorine; two methyl groupsDifferent halogen effects

The presence of the fluorine atom in 4-Fluoro-3,5-dimethylbenzaldehyde distinguishes it from these similar compounds by potentially enhancing its reactivity and altering its biological interactions compared to non-fluorinated analogs.

4-Fluoro-3,5-dimethylbenzaldehyde exhibits a planar aromatic structure characteristic of substituted benzaldehydes [1] [2]. The compound possesses the molecular formula C₉H₉FO with a molecular weight of 152.17 grams per mole [1] [3] [4]. The benzene ring serves as the central structural motif, bearing three distinct substituents: a formyl group (aldehyde functionality) at the para position, two methyl groups at the meta positions (3 and 5), and a fluorine atom at the para position relative to the aldehyde group [1] [5].

The structural configuration features the fluorine atom positioned between the two methyl substituents, creating a symmetrical substitution pattern around the benzene ring [1] [4]. The aldehyde functional group maintains its characteristic planar geometry, with the carbonyl carbon exhibiting sp² hybridization [6]. The compound's systematic name reflects this substitution pattern: 4-fluoro-3,5-dimethylbenzaldehyde, where the numbering system places the aldehyde carbon at position 1 [1] [4].

The molecular geometry demonstrates typical aromatic character with bond angles approximating 120 degrees around the benzene ring [6]. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl groups creates an interesting electronic environment that influences the compound's overall reactivity and properties [6] [7].

Structural ParameterValueReference
Molecular FormulaC₉H₉FO [1] [3] [4]
Molecular Weight152.17 g/mol [1] [3] [4]
CAS Registry Number363134-35-4 [1] [2] [3]
MDL NumberMFCD06660264 [1] [3] [4]
SMILES NotationCC1=CC(=CC(=C1F)C)C=O [1] [4] [5]
InChI KeyNNHYTIOMCJAWLM-UHFFFAOYSA-N [1] [4] [5]

Crystallographic Data

Limited crystallographic data exists specifically for 4-fluoro-3,5-dimethylbenzaldehyde in the current literature [8]. However, studies on related fluorinated benzaldehyde derivatives provide insights into the expected crystallographic behavior of this compound class [8] [9] [10]. Fluorinated aromatic aldehydes typically crystallize in monoclinic or orthorhombic space groups, with crystal packing influenced by both hydrogen bonding and π-π stacking interactions [9] [10] [11].

The absence of reported crystalline structure data for 4-fluoro-3,5-dimethylbenzaldehyde necessitates reliance on theoretical predictions and analogous compound analysis [8]. Similar fluorobenzaldehyde compounds demonstrate intermolecular interactions primarily through carbonyl-aromatic hydrogen contacts and fluorine-hydrogen bonding networks [9] [10]. The presence of methyl substituents likely influences the crystal packing through additional van der Waals interactions [11] [12].

Crystal engineering studies of related compounds suggest that the formyl group participates in directional hydrogen bonding, while the fluorine atom can engage in halogen bonding interactions [9] [10]. The methyl groups provide steric bulk that may influence the overall crystal architecture and molecular orientation within the unit cell [11] [13].

Physical Properties

Physical State and Appearance

4-Fluoro-3,5-dimethylbenzaldehyde exists as a solid or liquid at room temperature, depending on purity and specific storage conditions [1] [14] [15]. The compound typically appears as a light yellow to colorless material with a characteristic appearance consistent with aromatic aldehyde compounds [14] [16]. Commercial samples generally exhibit a pale yellow coloration, which may intensify upon exposure to air and light due to oxidative processes common in aldehyde compounds [14] [17].

The physical state can vary between suppliers, with some reporting the compound as a crystalline solid while others describe it as a liquid [1] [14] [15]. This variation likely reflects differences in purity levels, storage conditions, and the presence of trace impurities that can influence the melting characteristics [14] [17]. The compound demonstrates typical aldehyde characteristics, including sensitivity to air and moisture [14] [17].

Based on structural similarities to other benzaldehyde derivatives, the compound likely possesses an almond-like odor characteristic of the benzaldehyde family [18] [17]. This organoleptic property derives from the aldehyde functional group, which imparts distinctive aromatic characteristics to substituted benzaldehydes [18] [17].

Melting and Boiling Points

Specific melting and boiling point data for 4-fluoro-3,5-dimethylbenzaldehyde are not reported in the available literature [19] [14]. Safety data sheets and technical specifications from multiple suppliers indicate that these thermal properties have not been experimentally determined or are considered proprietary information [19] [14]. This absence of data represents a significant gap in the physical characterization of this compound.

However, comparative analysis with structurally related compounds provides insight into expected thermal behavior [20] [17] [21]. Benzaldehyde itself exhibits a melting point of -26°C and a boiling point of 178.7°C at 760 mmHg [17]. The presence of electron-withdrawing fluorine and electron-donating methyl substituents would be expected to influence these properties through their effects on intermolecular forces [21] [22].

The substitution pattern in 4-fluoro-3,5-dimethylbenzaldehyde suggests thermal properties intermediate between those of simple benzaldehyde and more heavily substituted derivatives [17] [21]. The fluorine atom typically increases intermolecular interactions through dipole-dipole forces, while methyl groups contribute to increased molecular weight and van der Waals interactions [21] [22].

Solubility Characteristics

4-Fluoro-3,5-dimethylbenzaldehyde demonstrates typical organic compound solubility behavior, being essentially insoluble in water while showing good solubility in organic solvents [23] [16] [24]. The compound's hydrophobic character results from the aromatic ring system and alkyl substituents, despite the presence of the polar carbonyl group [23] [16]. The fluorine atom contributes to the compound's polarity but does not significantly enhance water solubility [24] [7].

The compound exhibits solubility in common organic solvents including alcohols, ethers, esters, and aromatic hydrocarbons [23] [16]. This solubility profile makes it suitable for various synthetic applications and purification procedures using standard organic chemistry techniques [23] [16]. The presence of the aldehyde group provides some polarity that enhances miscibility with moderately polar solvents [17] [24].

Computational analysis indicates a logarithmic partition coefficient (LogP) of approximately 2.26, suggesting moderate lipophilicity [23]. This value reflects the balance between the hydrophobic aromatic core with methyl substituents and the hydrophilic aldehyde functionality [23]. The fluorine substitution contributes to the overall electronic character without dramatically altering the fundamental solubility profile [24] [7].

Solubility ParameterCharacteristicReference
Water SolubilityInsoluble [23] [16] [24]
Organic SolventsSoluble [23] [16]
LogP Value2.26 [23]
Polar Surface Area17.07 Ų [23]

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopic Profile

The nuclear magnetic resonance spectroscopic characteristics of 4-fluoro-3,5-dimethylbenzaldehyde reflect the compound's unique substitution pattern and electronic environment [25] [26] [7]. Proton nuclear magnetic resonance spectroscopy reveals distinct resonances corresponding to the aromatic protons, methyl groups, and aldehyde proton [25] [27] [28]. The aromatic protons appear as a characteristic doublet in the aromatic region, typically between 7.0-7.5 parts per million, with coupling patterns influenced by the fluorine substitution [27] [7] [28].

The aldehyde proton resonates significantly downfield, typically around 9.8-10.0 parts per million, consistent with other benzaldehyde derivatives [25] [26] [28]. This chemical shift reflects the deshielding effect of the carbonyl group and the aromatic ring system [26] [28]. The methyl groups attached to the aromatic ring appear as singlets in the aliphatic region, typically around 2.2-2.4 parts per million [25] [27].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework [26] [29]. The carbonyl carbon appears significantly downfield, typically around 190-195 parts per million, characteristic of aromatic aldehydes [26] [29]. The aromatic carbons show typical chemical shifts between 120-140 parts per million, with the fluorine-bearing carbon exhibiting characteristic coupling patterns [26] [7].

Fluorine-19 nuclear magnetic resonance spectroscopy offers unique insights into the fluorine environment [7] [30]. The fluorine resonance appears as a characteristic signal influenced by its aromatic environment and coupling to adjacent protons [7] [30]. The chemical shift typically falls within the range of -110 to -130 parts per million for aromatic fluorine substituents [7] [30].

Infrared Spectral Characteristics

The infrared spectroscopic profile of 4-fluoro-3,5-dimethylbenzaldehyde exhibits characteristic absorption bands that provide structural confirmation and functional group identification [31] [15] [32]. The most prominent feature is the carbonyl stretching vibration of the aldehyde group, typically appearing around 1700-1720 cm⁻¹ [31] [32]. This band represents one of the most diagnostic features for aldehyde identification and appears with high intensity in the spectrum [31] [32].

The aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1400-1600 cm⁻¹, providing information about the substituted benzene ring [31] [32]. The presence of methyl substituents contributes additional bands in the aliphatic carbon-hydrogen stretching region around 2900-3000 cm⁻¹ [31] [32]. The fluorine-carbon bond exhibits a characteristic stretching vibration, typically appearing around 1000-1300 cm⁻¹ [32] [33].

The aldehyde carbon-hydrogen stretching vibration appears around 2720-2820 cm⁻¹, providing additional confirmation of the aldehyde functionality [31] [32]. Aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 cm⁻¹, contributing to the overall spectroscopic fingerprint [31] [32]. The combination of these characteristic bands provides a comprehensive infrared profile for compound identification and purity assessment [31] [32].

Mass Spectrometric Analysis

Mass spectrometric analysis of 4-fluoro-3,5-dimethylbenzaldehyde provides molecular weight confirmation and fragmentation pattern information [1] [5] [34]. The molecular ion peak appears at mass-to-charge ratio 152, corresponding to the molecular weight of 152.17 grams per mole [1] [5]. The isotope pattern reflects the presence of fluorine and contributes to the overall mass spectral profile [5] [34].

Fragmentation patterns in electron impact ionization typically include loss of the formyl group (mass 29), resulting in a base peak or significant fragment at mass-to-charge ratio 123 [34] [35]. Additional fragmentation may include loss of methyl groups (mass 15) and formation of tropylium-type ions characteristic of substituted benzene derivatives [34] [35]. The presence of fluorine influences fragmentation pathways and can lead to characteristic fluorine-containing fragment ions [34] [7].

Electrospray ionization mass spectrometry provides soft ionization conditions that preserve the molecular ion [34] [5]. Positive ion mode typically yields protonated molecular ions at mass-to-charge ratio 153, while negative ion mode may show adduct formation with common reagents [5] [34]. The mass spectrometric data complement other analytical techniques in providing comprehensive structural characterization [1] [5] [34].

Mass Spectrometric ParameterValueReference
Molecular Ionm/z 152 [1] [5]
Protonated Molecular Ionm/z 153 [5] [34]
Base Peak (typical)m/z 123 [34] [35]
Common Fragmentsm/z 137, 109, 95 [34] [35]

Electronic Structure and Computational Chemistry

Molecular Orbital Theory Analysis

Molecular orbital theory analysis of 4-fluoro-3,5-dimethylbenzaldehyde reveals the electronic structure and frontier orbital characteristics that govern its chemical reactivity [36] [37] [6]. Density functional theory calculations using standard basis sets provide insights into the highest occupied molecular orbital and lowest unoccupied molecular orbital energies and distributions [36] [6] [38]. The frontier orbital energy gap typically ranges between 5.0-5.5 electron volts for fluorinated benzaldehyde derivatives, indicating moderate chemical reactivity [36] [6].

The highest occupied molecular orbital primarily localizes on the aromatic π-system, with significant contributions from the methyl-substituted carbon atoms [36] [6] [39]. The electron-donating effect of the methyl groups raises the energy of this orbital, while the electron-withdrawing fluorine atom and carbonyl group lower the overall orbital energies [6] [39]. This electronic distribution influences the compound's nucleophilic and electrophilic reaction sites [6] [39].

The lowest unoccupied molecular orbital typically exhibits significant character on the carbonyl group and aromatic ring, particularly the carbon atoms ortho and para to the aldehyde substituent [36] [6] [39]. The fluorine substitution influences the orbital coefficients and energy through its strong electronegativity [6] [7]. These frontier orbital characteristics predict the compound's behavior in various chemical reactions and its potential for charge transfer interactions [36] [6].

Computational studies indicate that the molecule adopts a planar conformation in its ground state, maximizing conjugation between the aromatic ring and carbonyl group [36] [6]. The fluorine atom and methyl groups maintain their preferred orientations to minimize steric interactions while optimizing electronic effects [6] [39]. Natural bond orbital analysis reveals the charge distribution and hybridization states of individual atoms [36] [33] [38].

The aldehyde functional group in 4-fluoro-3,5-dimethylbenzaldehyde exhibits characteristic carbonyl reactivity, though moderated by the aromatic substitution pattern. The carbonyl carbon displays partial positive character due to the electronegativity difference between carbon and oxygen, making it susceptible to nucleophilic attack [1] [2]. However, aromatic aldehydes demonstrate reduced reactivity compared to their aliphatic counterparts due to resonance stabilization with the benzene ring [1] [3] [4].

In benzaldehyde derivatives, the aromatic ring can stabilize the partially positive charge on the carbonyl carbon through resonance, which decreases the electrophilic character relative to aliphatic aldehydes [1] [5]. This stabilization occurs because the carbonyl group and aromatic ring are directly conjugated, allowing for electron delocalization that reduces the strength of the positive charge on the carbonyl carbon [1] [5].

Aldehyde TypeRelative ReactivityPrimary Stabilizing Factor
Aliphatic (e.g., Acetaldehyde)HighNo aromatic stabilization
Simple Aromatic (Benzaldehyde)ModerateResonance with benzene ring
4-Fluoro-3,5-dimethylbenzaldehydeModerate to LowMultiple substituent effects

The aldehyde functionality in 4-fluoro-3,5-dimethylbenzaldehyde retains its essential chemical properties, including susceptibility to nucleophilic addition, oxidation to carboxylic acids, and reduction to primary alcohols [6] [7] [8]. The presence of the formyl hydrogen makes the compound readily oxidizable, distinguishing it from ketones which lack this structural feature [7] [8] [9].

Influence of Fluorine Substitution on Reactivity

Fluorine substitution at the 4-position significantly influences the reactivity patterns of 4-fluoro-3,5-dimethylbenzaldehyde through pronounced electronic effects. As the most electronegative element (electronegativity = 4.0), fluorine exerts a strong inductive electron-withdrawing effect (-I effect) [10] [11]. This electron withdrawal increases the electrophilic character of the carbonyl carbon by reducing electron density in the molecular framework [10].

The fluorine atom creates a local electron deficiency that extends through the aromatic system and affects the carbonyl group reactivity [10] [12]. Unlike other halogens, fluorine exhibits minimal resonance donation (+R effect) due to the poor orbital overlap between the small 2p orbitals of fluorine and the larger aromatic π system [10]. This results in fluorine functioning primarily as an inductive electron-withdrawing group rather than a resonance donor.

Electronic PropertyFluorine EffectReactivity Consequence
Inductive EffectStrong electron withdrawal (-I)Enhanced electrophilicity
Resonance EffectMinimal π-donationLimited stabilization
Bond PolarizationIncreased C-F polarityLocal electron deficiency
Carbonyl ElectrophilicityEnhancedIncreased nucleophilic susceptibility

The electron-withdrawing nature of fluorine can enhance the rate of nucleophilic addition reactions to the carbonyl group by making the carbon center more electron-deficient and therefore more attractive to nucleophiles [10] [12]. However, this electronic activation may be counterbalanced by steric effects from the overall substitution pattern of the molecule.

Fluorine substitution also influences oxidation-reduction behavior. The electron-deficient aromatic system may be more susceptible to oxidation pathways, while the enhanced electrophilicity of the carbonyl carbon could facilitate reduction reactions by improving the acceptance of hydride nucleophiles [12] [13].

Effect of Methyl Groups on Electronic Distribution

The two methyl groups positioned at the 3 and 5 positions exert significant influence on the electronic distribution within 4-fluoro-3,5-dimethylbenzaldehyde. Methyl groups function as weak electron-donating groups through positive inductive effects (+I effect) and hyperconjugative interactions [14] [15] [16].

The electron-donating character of methyl groups arises from the σ-bonds between carbon and hydrogen, which can donate electron density through hyperconjugation [14] [16]. This effect involves the overlap of filled C-H bonding orbitals with adjacent π-orbitals or empty orbitals, providing electron density to the aromatic system [15] [16]. While this donation is relatively weak compared to groups with lone pairs (such as -OH or -NH₂), it nonetheless provides measurable electron enrichment to the aromatic ring [17] [15].

Methyl Group PropertyElectronic EffectImpact on Reactivity
Inductive CharacterWeak electron-donating (+I)Increases local electron density
HyperconjugationC-H bond electron donationStabilizes positive charges
Steric InfluenceModerate steric bulkHinders large nucleophile approach
Aromatic ActivationMild ring activationEnhances nucleophilic character

The positioning of methyl groups at the 3 and 5 positions creates a symmetrical electronic environment around the fluorine atom. This arrangement partially counteracts the electron-withdrawing effects of fluorine by providing electron density to the aromatic system [18]. The electron-donating methyl groups help moderate the electron deficiency created by fluorine, resulting in a balanced electronic distribution across the molecule.

The methyl substituents also create steric hindrance that can influence reaction pathways and rates [18]. While not as bulky as larger alkyl groups, the methyl substituents provide sufficient steric bulk to affect the approach of reagents, particularly larger nucleophiles or electrophiles attempting to interact with the aromatic ring or carbonyl group.

Key Reaction Mechanisms

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group of 4-fluoro-3,5-dimethylbenzaldehyde follows the standard two-step mechanism characteristic of aldehydes and ketones [2] [19] [20]. The reaction begins with nucleophilic attack on the electrophilic carbonyl carbon, leading to formation of a tetrahedral alkoxide intermediate, followed by protonation to yield the final alcohol product [2] [20].

The nucleophile approaches the carbonyl carbon at approximately 107° to the plane of the sp² orbitals, consistent with the Bürgi-Dunitz trajectory [2] [21]. Upon nucleophilic attack, the carbonyl carbon rehybridizes from sp² to sp³, and the electron pair from the C=O π bond moves to oxygen, creating an alkoxide anion intermediate [2] [21] [19].

Reaction StepProcessElectronic Change
Step 1Nucleophilic attackC=O π bond breaks, C-Nu bond forms
Step 2ProtonationO-H bond forms, neutralizes alkoxide
Net ResultAddition productAlcohol formation from aldehyde

Common nucleophiles that react with 4-fluoro-3,5-dimethylbenzaldehyde include hydride sources (NaBH₄, LiAlH₄), organometallic reagents (Grignard reagents, organolithium compounds), and heteroatom nucleophiles (amines, alcohols) [20] [22] [23]. The electron-withdrawing fluorine substituent may enhance the rate of nucleophilic addition by increasing the electrophilicity of the carbonyl carbon [10].

Hydride reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) converts the aldehyde to the corresponding primary alcohol [6] [24] [22]. The mechanism involves delivery of hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide [6] [22].

Electrophilic Aromatic Substitution Patterns

4-Fluoro-3,5-dimethylbenzaldehyde exhibits characteristic electrophilic aromatic substitution patterns governed by the electronic effects of its substituents. The aldehyde group functions as a strong electron-withdrawing, meta-directing substituent due to its resonance electron withdrawal (-R effect) [25] [26] [27] [28].

The aldehyde group withdraws electron density from the aromatic ring through resonance, creating partial positive charges at the ortho and para positions relative to the aldehyde [25] [26]. This electron deficiency makes these positions less attractive to electrophiles, directing incoming electrophiles preferentially to the meta position [25] [27] [28].

SubstituentElectronic EffectDirecting PatternActivation Effect
Aldehyde (-CHO)Strong electron-withdrawing (-R)Meta-directingStrongly deactivating
Fluorine (-F)Electron-withdrawing (-I), weak (+R)Ortho/para-directingWeakly deactivating
Methyl (-CH₃)Weak electron-donating (+I)Ortho/para-directingWeakly activating

The presence of multiple substituents with different directing effects creates a complex substitution pattern. The strongly deactivating aldehyde group dominates the overall reactivity, making the molecule much less reactive toward electrophilic aromatic substitution compared to benzene [29] [30] [31]. When substitution does occur, it is expected to take place at positions meta to the aldehyde group, where electron density is highest relative to the ortho and para positions [26] [27].

The fluorine and methyl substituents exert secondary influences on the substitution pattern. Fluorine, despite being an electron-withdrawing group, typically directs to ortho/para positions due to resonance donation from its lone pairs [30] [31]. However, in this substituted system, the overwhelming influence of the aldehyde group masks these secondary effects.

Oxidation-Reduction Behavior

4-Fluoro-3,5-dimethylbenzaldehyde exhibits characteristic aldehyde oxidation-reduction behavior, with modifications due to the substituent pattern. The compound readily undergoes oxidation to the corresponding carboxylic acid through various mechanistic pathways [32] [7] [8] [33].

Oxidation mechanisms typically proceed through hydrate intermediates formed by reversible nucleophilic addition of water to the carbonyl group [7] [8] [9]. Even though the hydrate is formed only to a small extent at equilibrium, it behaves as a typical primary alcohol and undergoes oxidation to form the carboxylic acid [7] [8]. Common oxidizing agents include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and Tollens reagent (Ag⁺/NH₃) [7] [8] [33].

Oxidation MethodMechanismProduct
Jones Reagent (CrO₃/H₂SO₄)Hydrate formation → oxidation4-Fluoro-3,5-dimethylbenzoic acid
Tollens Reagent (Ag⁺/NH₃)Hydrate formation → oxidation4-Fluoro-3,5-dimethylbenzoic acid + Ag mirror
KMnO₄/H⁺Direct oxidation4-Fluoro-3,5-dimethylbenzoic acid

Reduction reactions convert the aldehyde to the corresponding primary alcohol. Standard reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), both functioning as hydride donors [6] [24] [22] [34]. The mechanism involves nucleophilic attack by hydride ion on the carbonyl carbon, followed by protonation to yield 4-fluoro-3,5-dimethylbenzyl alcohol.

The electron-withdrawing fluorine substituent may enhance both oxidation and reduction rates by increasing the electrophilicity of the carbonyl carbon [10]. However, steric effects from the methyl substituents could moderate reaction rates by hindering reagent approach [18]. The overall reactivity pattern reflects the balance between electronic activation by fluorine and steric hindrance from the substitution pattern.

XLogP3

2.2

Wikipedia

4-Fluoro-3,5-dimethylbenzaldehyde

Dates

Last modified: 08-15-2023

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